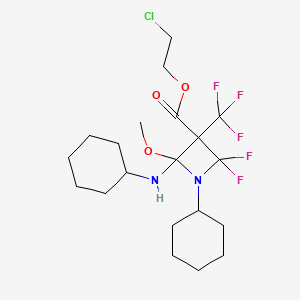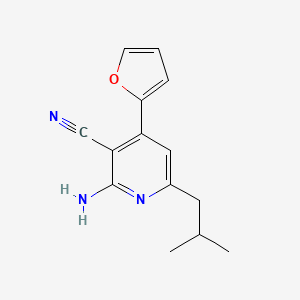
2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)-3-azetidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is a multifaceted chemical entity, belonging to the azetidine class, characterized by a complex structure that includes chloroethyl, cyclohexyl, difluoro, methoxy, and trifluoromethyl functional groups. This unique arrangement lends itself to a variety of chemical behaviors and properties.
Synthesis Analysis
Synthesis of azetidine derivatives, such as the compound , typically involves intricate cyclocondensation reactions, where precursors like chloroketene and appropriate imines undergo diastereoselective cyclocondensation to form azetidin-2-ones. These reactions are sensitive to conditions like temperature and the presence of catalysts like LiAlH4, which can further influence the formation of related azetidine derivatives (Mollet et al., 2011).
Molecular Structure Analysis
The molecular structure of azetidine derivatives is pivotal in determining their chemical reactivity and physical properties. For instance, the crystal structure of related compounds has been elucidated using techniques like X-ray single-crystal diffraction, revealing insights into their conformation and intramolecular interactions (Shi et al., 2007).
Chemical Reactions and Properties
Azetidine compounds can undergo various chemical reactions, including transformations into other heterocyclic structures, influenced by their substituents. For example, 3-chloro-1-(2-chloroethyl)azetidin-2-ones can be transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the versatility of azetidine derivatives in synthetic chemistry (Mollet et al., 2011).
Physical Properties Analysis
The physical properties of azetidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of multiple functional groups, such as difluoro, methoxy, and trifluoromethyl, impacts these properties significantly, although specific data on the compound may require empirical determination.
Chemical Properties Analysis
Chemically, azetidine derivatives exhibit a range of reactivities, such as nucleophilic substitutions and ring expansions, influenced by the electronic effects of their substituents. The reactivity pattern of these compounds is crucial for their application in synthetic organic chemistry and the development of novel chemical entities (Kenis et al., 2012).
科学的研究の応用
Synthesis and Reaction Mechanisms
The study by Lown and Chauhan (1981) delves into the mechanism of action of (2-haloethyl)nitrosoureas on DNA, focusing on the isolation and reactions of postulated intermediates. This research provides insights into the potential intermediates formed during the decomposition of nitrosoureas, which share a core structural motif with the specified chemical, offering a foundational understanding of its potential reactivity and applications in medicinal chemistry Lown & Chauhan, 1981.
Structural Studies and Derivative Synthesis
Research by Sharts and Roberts (1961) on cycloadditions involving cyclohexenylacetylene and fluorochloroethylenes, resulting in cyclobutane derivatives, illustrates the complex reactions possible with chloro and fluoro substituted compounds. This work sheds light on the structural diversity achievable through specific synthetic routes, which could relate to the broader class of compounds including the specified azetidinecarboxylate Sharts & Roberts, 1961.
Novel Compound Creation
De Kimpe and colleagues (1996) explored the regiospecific ring expansion of disubstituted methoxycyclopropylamines to azetidinones, a process relevant to the synthesis and functionalization of azetidine-based compounds. This study highlights the synthetic versatility of azetidine derivatives, providing a foundation for the development of compounds with significant complexity and potential utility in various research applications De Kimpe et al., 1996.
特性
IUPAC Name |
2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClF5N2O3/c1-30-20(27-14-8-4-2-5-9-14)17(18(22,23)24,16(29)31-13-12-21)19(25,26)28(20)15-10-6-3-7-11-15/h14-15,27H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBVWOVWKUVOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(N1C2CCCCC2)(F)F)(C(=O)OCCCl)C(F)(F)F)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClF5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)azetidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![(4-chlorophenyl)[4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxy-1-isoquinolinyl]methanol](/img/structure/B5505275.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)
![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)